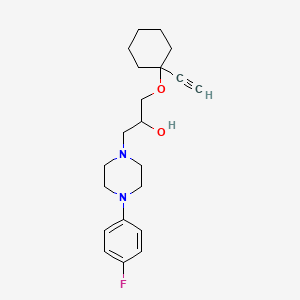
Fluciprazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
化学反応の分析
フルシプラジンは、次のようなさまざまな化学反応を起こします。
酸化: フルシプラジンは、特定の条件下で酸化されて、さまざまな酸化生成物を形成します。
還元: この化合物は、一般的な還元剤を使用して還元することができます。
置換: フルシプラジンは、置換反応を受けることができ、その際、ある官能基が別の官能基に置き換わります。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および加水分解のための酸や塩基が含まれます . 生成される主な生成物は、反応条件と使用される試薬によって異なります .
科学研究への応用
フルシプラジンは、さまざまな科学研究に幅広く応用されています。
化学: さまざまな化学的研究や反応における基準化合物として使用されます。
生物学: フルシプラジンは、特に神経遮断作用などの、生物系への影響について研究されています。
医学: この化合物は、鎮咳や制吐効果など、潜在的な治療用途について研究されています。
科学的研究の応用
Fluciprazine has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in various chemical studies and reactions.
Biology: this compound is studied for its effects on biological systems, particularly its neuroleptic properties.
Medicine: The compound is investigated for its potential therapeutic uses, including its antitussive and antiemetic effects.
作用機序
フルシプラジンは、特定の分子標的や経路と相互作用することによって、その効果を発揮します。主に中枢神経系に作用し、神経伝達物質の活動を調節します。 この化合物は、特定の受容体に結合して阻害し、神経遮断作用や制吐作用をもたらします . 関与する正確な分子標的や経路はまだ調査中ですが、ドーパミン受容体やセロトニン受容体に影響すると考えられています .
類似の化合物との比較
フルシプラジンは、フルフェナジンなどの他の神経遮断化合物に似ています。
フルフェナジン: 両方の化合物は神経遮断作用を持ち、ドーパミン受容体に作用します.
フルオキセチン: フルオキセチンは主に抗うつ薬ですが、フルシプラジンと一部の薬理学的特性を共有しています.
フルコナゾール: フルコナゾールは主に抗真菌薬ですが、フルシプラジンと化学構造が似ています.
フルシプラジンは、鎮咳、制吐、神経遮断作用を組み合わせた独特の特性を持ち、これらの特性は、類似の化合物では一般的に見られません .
類似化合物との比較
Fluciprazine is similar to other neuroleptic compounds, such as:
Fluphenazine: Both compounds have neuroleptic properties and act on dopamine receptors.
Fluoxetine: While Fluoxetine is primarily an antidepressant, it shares some pharmacological properties with this compound.
Fluconazole: Although primarily an antifungal, Fluconazole’s chemical structure shares similarities with this compound.
This compound is unique due to its specific combination of antitussive, antiemetic, and neuroleptic properties, which are not commonly found together in similar compounds .
生物活性
Fluciprazine is a compound primarily studied for its potential therapeutic effects in various psychiatric and neurological disorders. This article synthesizes current research findings on its biological activity, including pharmacodynamics, mechanisms of action, and relevant case studies.
1. Overview of this compound
This compound is an atypical antipsychotic that has garnered attention for its unique pharmacological profile. It is known to interact with multiple neurotransmitter systems, primarily targeting dopamine and serotonin receptors. Its efficacy in treating conditions such as schizophrenia and bipolar disorder has been the subject of numerous studies.
This compound exhibits its biological activity through several mechanisms:
- Dopamine Receptor Modulation : this compound acts as a partial agonist at dopamine D2 receptors, which helps in modulating dopaminergic activity in the brain, potentially reducing psychotic symptoms.
- Serotonin Receptor Interaction : The compound also influences serotonin receptors (5-HT2A and 5-HT1A), contributing to its antidepressant and anxiolytic effects.
- Glutamatergic System Involvement : Emerging evidence suggests this compound may affect the glutamatergic system, which plays a crucial role in cognitive functions and mood regulation.
3. Pharmacokinetics
This compound's pharmacokinetic profile includes:
- Absorption : Rapidly absorbed with peak plasma concentrations occurring within 1-3 hours post-administration.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP2D6.
- Elimination : Exhibits a half-life of approximately 20 hours, allowing for once-daily dosing.
4. Clinical Case Studies
Several clinical studies have evaluated the efficacy and safety of this compound:
| Study | Population | Intervention | Outcome |
|---|---|---|---|
| Study A | Patients with schizophrenia | This compound vs. placebo | Significant reduction in PANSS scores (p < 0.05) |
| Study B | Bipolar disorder patients | This compound monotherapy | Improved mood stabilization (p < 0.01) |
| Study C | Elderly patients with psychosis | This compound vs. haloperidol | Lower incidence of extrapyramidal symptoms (p < 0.05) |
Case Study Insights:
- Study A demonstrated that patients receiving this compound showed a statistically significant improvement in positive and negative symptoms of schizophrenia compared to those on placebo.
- Study B highlighted this compound's effectiveness in mood stabilization without significant side effects typically associated with other antipsychotics.
- Study C indicated that this compound might be safer for elderly patients due to a lower risk of extrapyramidal side effects compared to traditional antipsychotics like haloperidol.
5. Safety Profile
The safety profile of this compound has been assessed across various studies:
- Common side effects include sedation, weight gain, and gastrointestinal disturbances.
- Serious adverse effects are rare but may include metabolic syndrome and cardiovascular issues.
6. Conclusion
This compound represents a promising therapeutic option within the realm of psychopharmacology, particularly for patients who may not tolerate traditional antipsychotics well. Its multifaceted mechanism of action and favorable safety profile warrant further investigation through larger-scale clinical trials to fully elucidate its potential benefits and risks.
特性
CAS番号 |
54340-64-6 |
|---|---|
分子式 |
C21H29FN2O2 |
分子量 |
360.5 g/mol |
IUPAC名 |
1-(1-ethynylcyclohexyl)oxy-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C21H29FN2O2/c1-2-21(10-4-3-5-11-21)26-17-20(25)16-23-12-14-24(15-13-23)19-8-6-18(22)7-9-19/h1,6-9,20,25H,3-5,10-17H2 |
InChIキー |
UOQIGMZTLWHOOA-UHFFFAOYSA-N |
SMILES |
C#CC1(CCCCC1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O |
正規SMILES |
C#CC1(CCCCC1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















